N-(1-Methoxy-2-propanyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methoxy-2-propanyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide is a complex organic compound belonging to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, characterized by a fused pyrido-pyrrolo-pyrimidine ring system, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methoxy-2-propanyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine core. Reagents such as formamide and suitable aldehydes or ketones are often used under acidic or basic conditions.
Introduction of the Methoxypropanyl Group: The methoxypropanyl group can be introduced via alkylation reactions using reagents like methoxypropyl halides in the presence of a base such as potassium carbonate.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxypropanyl group, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, N-(1-Methoxy-2-propanyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide has shown potential as an inhibitor of various enzymes and receptors. It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, this compound is investigated for its potential use in treating diseases such as cancer, due to its ability to inhibit specific molecular targets involved in tumor growth and proliferation.
Industry
Industrially, this compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-Methoxy-2-propanyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it is studied for its ability to inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induced apoptosis.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share a similar pyrrolopyrimidine core and are known for their biological activities, particularly as kinase inhibitors.
Pyrimidine Derivatives: These compounds, like pyrrolopyrimidines, exhibit a range of pharmacological effects including anti-inflammatory and anticancer activities.
Uniqueness
N-(1-Methoxy-2-propanyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide is unique due to its specific substitution pattern and the presence of the methoxypropanyl group, which may confer distinct biological properties and enhance its solubility and bioavailability compared to other similar compounds.
Properties
Molecular Formula |
C17H20N4O3 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-(1-methoxypropan-2-yl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C17H20N4O3/c1-10-6-5-7-21-14(10)19-15-12(17(21)23)8-13(20(15)3)16(22)18-11(2)9-24-4/h5-8,11H,9H2,1-4H3,(H,18,22) |
InChI Key |
BMJUBJHLCTZVFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC(C)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.